(S)-1-Cyclohexylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

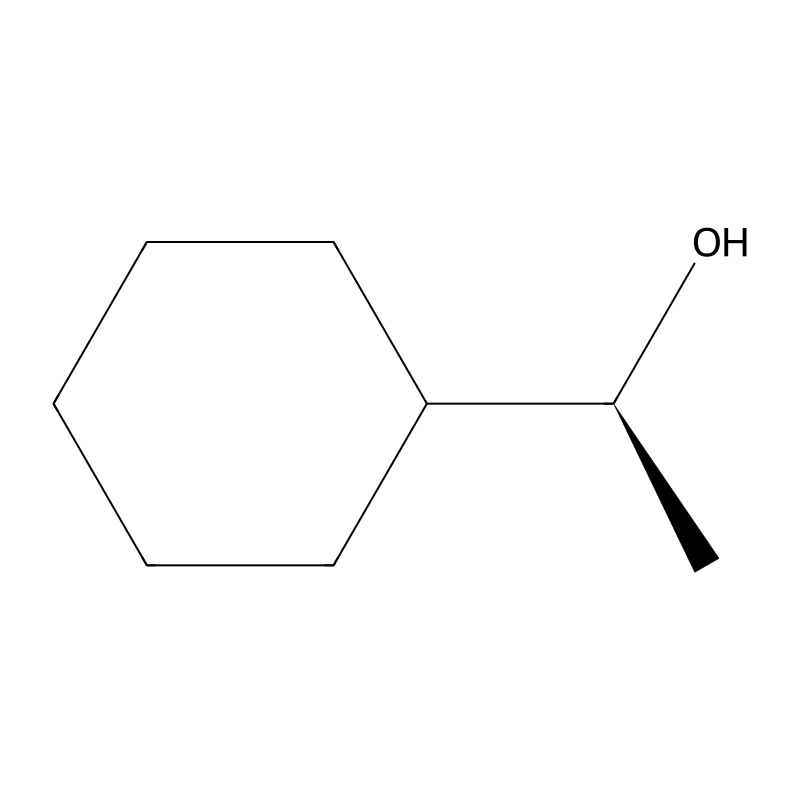

(S)-1-Cyclohexylethanol, also known as 1-cyclohexylethanol, is a chiral alcohol with the molecular formula and a molecular weight of approximately 128.21 g/mol. This compound features a cyclohexyl group attached to an ethanol moiety, making it a secondary alcohol. The chemical structure consists of a cyclohexane ring bonded to an ethyl alcohol group, and it can exist in two enantiomeric forms, with (S)-1-cyclohexylethanol being one of them. This compound is characterized by its clean, fresh aroma and is soluble in water at a concentration of 5.163 g/L at 24°C .

As a chiral resolving agent

Due to its chirality, (S)-1-cyclohexylethanol can be used to separate racemic mixtures of chiral compounds into their enantiomers. This is achieved through the formation of diastereomeric salts, which differ in their physical properties such as melting point and solubility. These differences allow for the separation of the enantiomers through techniques like fractional crystallization or chromatography [].

As a precursor for synthesis

(S)-1-Cyclohexylethanol can be used as a starting material for the synthesis of various other chiral compounds. For example, it can be oxidized to form (S)-cyclohexylethanal, which is a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals []. Additionally, it can be converted into various other chiral alcohols and ethers through different chemical reactions [].

As a solvent

(S)-1-Cyclohexylethanol can be used as a non-polar solvent in some scientific research applications. It is particularly useful for dissolving non-polar or slightly polar organic compounds. However, due to its limited miscibility with water, it is not commonly used in aqueous-based reactions [].

Other applications

(S)-1-Cyclohexylethanol has also been investigated for its potential use in other scientific research areas, such as:

- As a biofuel: Studies have explored the potential of (S)-1-cyclohexylethanol as a biofuel due to its relatively high energy density. However, further research is needed to evaluate its feasibility and sustainability for large-scale production [].

- As a fragrance ingredient: (S)-1-Cyclohexylethanol has a mild, musky odor and has been used in some fragrance compositions. However, its use in this application is limited due to its potential for skin irritation [].

(S)-1-Cyclohexylethanol can be synthesized through several methods:

- Reduction of Ketones: One common method involves the reduction of cyclohexylacetone using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Hydration of Alkenes: Another approach is the acid-catalyzed hydration of cyclohexene or other related alkenes.

- Photocatalytic Oxidation: Recent studies have explored photocatalytic oxidation using titanium dioxide nanoparticles under aerated conditions to produce various cyclohexylethanols .

(S)-1-Cyclohexylethanol finds applications primarily in the fragrance and flavor industry due to its pleasant aroma. It is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics . Additionally, it serves as an intermediate in organic synthesis for producing various pharmaceuticals and agrochemicals.

Interaction studies involving (S)-1-cyclohexylethanol focus on its reactivity with other chemical species and its potential biological interactions. Its behavior in biological systems may be influenced by its hydrophobic nature and ability to form hydrogen bonds due to the hydroxyl group. Further research is needed to elucidate specific interaction pathways and mechanisms.

Several compounds share structural similarities with (S)-1-cyclohexylethanol. Here are some notable examples:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| 2-Methyl-2-cyclopentanol | CHO | Contains a cyclopentane ring; more branched structure. |

| 1-Phenylethanol | CHO | Contains a phenyl group; used in fragrances and flavoring. |

| 3-Hexanol | CHO | Straight-chain alcohol; less steric hindrance compared to cycloalcohols. |

The uniqueness of (S)-1-cyclohexylethanol lies in its cyclohexyl group, which imparts distinct physical and chemical properties compared to these similar compounds. Its chiral nature also adds to its significance in applications requiring specific stereochemistry.

Molecular Structure and Formula

(S)-1-Cyclohexylethanol has the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. Its structure consists of a cyclohexane ring attached to a hydroxymethyl group at the (S)-configured stereocenter (Figure 1).

Table 1: Key identifiers of (S)-1-Cyclohexylethanol

| Property | Value |

|---|---|

| IUPAC Name | (S)-1-Cyclohexylethan-1-ol |

| CAS Registry Number | 3113-98-2 |

| SMILES | CC@HC1CCCCC1 |

| InChI Key | JMSUNAQVHOHLMX-ZETCQYMHSA-N |

| Optical Rotation | [α]D²⁸ = –1.542° (c = 0.45, CH₂Cl₂) |

Synonyms and Registry Codes

Common synonyms include (S)-α-Methylcyclohexanemethanol and (S)-Cyclohexylmethylcarbinol. The compound is listed in databases under EC 214-780-7 and PubChem CID 137829 .

Historical Context and Discovery

Early Synthetic Methods

The racemic form of 1-cyclohexylethanol was first synthesized in 1959 via catalytic hydrogenation of acetophenone derivatives using copper-chromium catalysts . Enantioselective routes emerged later, with asymmetric hydrogenation and enzymatic resolution becoming dominant by the 2000s. For example, lipase-catalyzed kinetic resolutions achieved enantiomeric excess (ee) values up to 98% for the (S)-enantiomer .

Advancements in Stereocontrol

The development of chiral ruthenium catalysts, such as [(S)-xylyl-PhanePhos]RuCl₂, enabled direct asymmetric hydrogenation of prochiral ketones to (S)-1-cyclohexylethanol with >99% ee . These methods reduced reliance on enzymatic processes and improved scalability for industrial applications.

Significance in Organic Chemistry

Intermediate in Complex Synthesis

(S)-1-Cyclohexylethanol acts as a precursor for:

- Chiral ligands: Modified to coordinate transition metals in asymmetric catalysis.

- Pharmaceutical intermediates: Used in synthesizing β-blockers and antiviral agents .

- Fragrance components: Its clean, fresh aroma contributes to perfumes and cosmetics .

Table 2: Applications in Organic Synthesis

Thermodynamic and Kinetic Studies

The compound’s conformational flexibility allows it to stabilize transition states in SN2 reactions. Computational studies reveal a rotational barrier of 12.3 kJ/mol around the C–O bond, influencing its reactivity in nucleophilic substitutions .

Position in Chiral Alcohol Chemistry

Stereochemical Relevance

(S)-1-Cyclohexylethanol exemplifies the importance of configurationally stable chiral centers. Its (S)-configuration is preserved under standard reaction conditions (pH 2–12, ≤100°C), making it ideal for multi-step syntheses requiring stereochemical fidelity .

Comparative Analysis with Enantiomers

Table 3: Properties of (S)- vs. (R)-1-Cyclohexylethanol

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Optical Rotation | –1.542° | +26.68° |

| Melting Point | Not reported | Not reported |

| Boiling Point | 189°C | 189°C |

The enantiomers exhibit identical physical properties (e.g., boiling point, density) but diverge in interactions with chiral environments, such as enzyme active sites .

Role in Asymmetric Induction

In catalytic cycles, (S)-1-cyclohexylethanol facilitates enantioselective C–C bond formations. For instance, it directs face-selective additions in Grignard reactions, achieving up to 95% ee in β-hydroxy ester syntheses .

(S)-1-Cyclohexylethanol is a chiral secondary alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1] [2]. The compound consists of a cyclohexane ring with an ethanol moiety attached, where the hydroxyl group and methyl group are bonded to the same carbon atom [3]. This carbon atom serves as the stereogenic center, giving rise to the compound's chirality [4].

Bond Lengths and Angles

The molecular structure of (S)-1-cyclohexylethanol features standard bond lengths typical of saturated hydrocarbons and alcohols [5]. The carbon-carbon single bonds in the cyclohexyl ring measure approximately 1.52-1.54 Å, while the carbon-hydrogen bonds are approximately 1.09-1.10 Å in length [5] [6]. The carbon-oxygen bond length in the hydroxyl group is approximately 1.43 Å, which is characteristic of a C-O single bond in alcohols [5].

The bond angles within the cyclohexyl ring deviate from the ideal tetrahedral angle of 109.5° due to the conformational constraints of the six-membered ring [6] [7]. The internal angles of the cyclohexane ring in its most stable chair conformation are approximately 111°, slightly larger than the ideal tetrahedral angle [8] [7]. The bond angle at the stereogenic carbon (C-C-O) is approximately 108-110°, reflecting the slight distortion caused by the hydroxyl group [5] [7].

Conformational Analysis

The cyclohexyl moiety in (S)-1-cyclohexylethanol predominantly adopts the chair conformation, which is energetically more favorable than the boat or twist-boat conformations [8] [9]. In the chair conformation, the substituents (hydroxyl and methyl groups) can occupy either equatorial or axial positions [8]. The equatorial position for both substituents is generally preferred as it minimizes steric interactions [9].

The energy difference between the chair conformations with the hydroxyl group in equatorial versus axial positions is influenced by the size and electronic properties of the substituents [8]. For (S)-1-cyclohexylethanol, the conformation with the hydroxyl group in the equatorial position is typically more stable due to reduced 1,3-diaxial interactions [9]. The energy barrier for ring inversion between different chair conformations is approximately 10-12 kcal/mol, allowing for conformational flexibility at room temperature [8] [9].

Stereochemistry and Chirality

Absolute Configuration

(S)-1-Cyclohexylethanol possesses a stereogenic center at the carbon atom bearing the hydroxyl group, resulting in two possible stereoisomers: (R) and (S) [4] [10]. The (S) configuration, as indicated in the compound name, follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group has higher priority than the methyl group, and both have higher priority than the cyclohexyl moiety [4] [11].

In the (S) configuration, when viewed with the hydrogen atom (lowest priority) pointing away from the observer, the priority of substituents decreases in a counterclockwise direction: OH > CH3 > cyclohexyl [4] [12]. This absolute configuration is critical for the compound's biological activity and physical properties, including its optical rotation [11].

Optical Activity

As a chiral molecule, (S)-1-cyclohexylethanol exhibits optical activity, rotating plane-polarized light [13] [14]. The specific rotation [α]D is measured using a polarimeter at the sodium D-line (589 nm) at a specific temperature (typically 25°C) [13]. The specific rotation is calculated using the formula:

[α]D = (αobs)/(l × c)

Where αobs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL [13] [14].

The (S) enantiomer of 1-cyclohexylethanol rotates plane-polarized light in a specific direction, which is characteristic of this particular stereoisomer [13]. The magnitude of rotation depends on the solvent used, temperature, and concentration [14]. This optical activity is a direct consequence of the compound's chiral nature and is used to determine enantiomeric purity in analytical applications [13] [14].

Physical Properties

Boiling and Melting Points

(S)-1-Cyclohexylethanol has a boiling point of approximately 189°C at standard atmospheric pressure [1] [3]. This relatively high boiling point compared to similar-sized non-cyclic alcohols is attributed to the presence of both the cyclohexyl ring and the hydroxyl group, which contribute to increased intermolecular forces [3] [15].

The melting point of (S)-1-cyclohexylethanol is approximately 140°C [3]. The crystalline structure formed during solidification is influenced by the specific stereochemistry of the molecule, with the (S) enantiomer potentially having a different melting point than the racemic mixture due to differences in crystal packing [3] [15].

Density

The density of (S)-1-cyclohexylethanol is approximately 0.928 g/mL at 25°C [1] [3]. This value reflects the molecular packing and intermolecular forces present in the liquid state [3]. The density is influenced by the cyclohexyl ring's conformational preferences and the hydrogen bonding capabilities of the hydroxyl group [15] [16].

Solubility Characteristics

(S)-1-Cyclohexylethanol exhibits moderate solubility in water, with a reported solubility of approximately 5.163 g/L at 24°C [3] . This limited water solubility is due to the presence of the hydrophobic cyclohexyl group, which counteracts the hydrophilic nature of the hydroxyl group [3] [16].

The compound is highly soluble in most organic solvents, including ethanol, methanol, acetone, and diethyl ether, due to its ability to form hydrogen bonds and its hydrophobic character [3] [16]. The solubility in non-polar solvents such as hexane and toluene is moderate, reflecting the balance between the polar hydroxyl group and the non-polar cyclohexyl moiety [3] .

The partition coefficient (log P) of (S)-1-cyclohexylethanol is approximately 1.6 at 25°C, indicating a preference for organic phases over aqueous phases in a two-phase system [3] [18]. This property is important for extraction procedures and chromatographic separations involving this compound [3].

Spectroscopic Characteristics

NMR Spectroscopy

The proton (1H) NMR spectrum of (S)-1-cyclohexylethanol in CDCl3 shows several characteristic signals [19] [20]. The methyl group appears as a doublet at approximately δ 1.10 ppm (J = 6.5 Hz) due to coupling with the adjacent methine proton [19] [20]. The methine proton (CH-OH) appears as a quintet or multiplet at approximately δ 3.50 ppm (J = 6.2 Hz) [19] [20].

The cyclohexyl ring protons appear as complex multiplets in the range of δ 0.94-1.86 ppm, with the axial and equatorial protons showing different chemical shifts due to their different environments [19] [20]. The hydroxyl proton typically appears as a singlet at approximately δ 1.86 ppm, although its exact position can vary depending on concentration and temperature due to hydrogen bonding effects [19] [20].

The carbon (13C) NMR spectrum shows signals for the methyl carbon at approximately δ 23.3 ppm, the methine carbon (CH-OH) at approximately δ 67.5 ppm, and the cyclohexyl carbons in the range of δ 25.6-36.0 ppm [20]. The specific pattern of these signals provides valuable information about the carbon skeleton and the stereochemistry of the molecule [20].

IR Spectroscopy

The infrared (IR) spectrum of (S)-1-cyclohexylethanol displays several characteristic absorption bands [21] [19]. The O-H stretching vibration appears as a broad band in the region of 3300-3400 cm-1, indicating the presence of hydrogen-bonded hydroxyl groups [21]. The C-H stretching vibrations for the methyl and cyclohexyl groups appear in the region of 2850-2950 cm-1 [21].

The C-O stretching vibration, which is characteristic of secondary alcohols, appears at approximately 1050-1100 cm-1 [21]. The C-C stretching and C-H bending vibrations of the cyclohexyl ring appear in the fingerprint region below 1500 cm-1, providing additional structural information [21] [19].

Mass Spectrometry

In mass spectrometry, (S)-1-cyclohexylethanol shows a molecular ion peak [M]+ at m/z 128, corresponding to its molecular weight [19] [22]. The fragmentation pattern includes several characteristic peaks that provide structural information [22].

Common fragmentation pathways include the loss of water [M-18]+ to give a peak at m/z 110, and the loss of the methyl group [M-15]+ to give a peak at m/z 113 [22]. The cyclohexyl moiety can undergo ring fragmentation, resulting in various smaller fragments [22].

A significant peak often observed is at m/z 83, corresponding to the cyclohexyl cation formed by the cleavage of the C-C bond between the cyclohexyl group and the stereogenic carbon [22]. The base peak in the mass spectrum typically appears at m/z 55 or m/z 57, representing common hydrocarbon fragments [22] [20].

Chemical Reactivity

Reactivity of the Hydroxyl Group

The hydroxyl group in (S)-1-cyclohexylethanol undergoes typical reactions of secondary alcohols [23] [24]. Oxidation reactions with reagents such as chromium trioxide, potassium permanganate, or Dess-Martin periodinane convert the alcohol to the corresponding ketone, cyclohexyl methyl ketone [23] [25].

Esterification reactions with carboxylic acids or acid chlorides in the presence of catalysts produce the corresponding esters [24] [26]. For example, reaction with acetic acid in the presence of sulfuric acid yields (S)-1-cyclohexylethyl acetate [24] [26]. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol oxygen [26].

The hydroxyl group can also be converted to a better leaving group through reactions with thionyl chloride, phosphorus tribromide, or tosyl chloride, facilitating subsequent nucleophilic substitution reactions [27] [28]. For instance, treatment with concentrated aqueous hydrogen bromide can lead to the formation of (1-bromoethyl)cyclohexane through an SN2 mechanism [27] [28].

Reactivity of the Cyclohexyl Moiety

The cyclohexyl moiety in (S)-1-cyclohexylethanol is relatively inert under most conditions due to the stability of the saturated ring system [29] [30]. However, under specific conditions, reactions involving the cyclohexyl group can occur [29] [30].

Dehydrogenation reactions using catalysts such as platinum or palladium at elevated temperatures can convert the cyclohexyl ring to a phenyl ring, resulting in the formation of 1-phenylethanol [29] [25]. This transformation involves the removal of hydrogen atoms from the cyclohexyl ring, leading to aromatization [29].

The cyclohexyl ring can undergo oxidation at elevated temperatures in the presence of strong oxidizing agents, leading to the formation of various oxidized products including cyclohexanone derivatives [25] [31]. These reactions typically require harsh conditions due to the stability of the cyclohexane ring [25].

Asymmetric Reduction of Ketones

The asymmetric reduction of cyclohexyl ketones to (S)-1-Cyclohexylethanol has been extensively investigated using both chemical and biocatalytic methodologies. The stereoselective reduction of prochiral ketones represents one of the most direct approaches for accessing enantiomerically pure secondary alcohols [1].

Enzymatic Reduction Systems: The (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum has demonstrated exceptional performance in the asymmetric reduction of 42 prochiral ketones, including cyclohexyl derivatives [1]. This enzyme system utilizes Escherichia coli cells as whole-cell catalysts with isopropanol serving both as reaction solvent and cosubstrate for nicotinamide adenine dinucleotide cofactor recovery. The system achieves conversions exceeding 90% with enantiomeric excesses greater than 95% for cyclohexyl ketone substrates [1].

Chemical Reduction Methods: Ruthenium-based asymmetric transfer hydrogenation catalysts have shown remarkable effectiveness for electron-rich ketone substrates. Tethered ruthenium complexes containing η6-arene rings and monosulfonated 1,2-diamine ligands demonstrate superior activity and stability compared to untethered analogs [2] [3]. Under optimized aqueous conditions, these catalysts achieve 84-96% conversion with enantiomeric excesses ranging from 80-96% for cyclohexyl ketone substrates [2] [3].

Chiral Auxiliaries

Chiral auxiliaries continue to play a crucial role in controlling the stereochemical outcome of reactions leading to (S)-1-Cyclohexylethanol. The Evans oxazolidinone auxiliaries have been extensively employed for their high diastereoselectivity in carbon-carbon bond forming reactions [4] [5].

Cyclohexyl-based Auxiliaries: Specialized cyclohexyl-based chiral auxiliaries demonstrate excellent facial selectivity in carbon-carbon bond forming reactions and various reductions [6]. These auxiliaries are particularly effective at affording high diastereofacial selectivity, with typical enantiomeric excesses ranging from 80-99% and recovery rates of 85-94% [6]. The structural similarity between the auxiliary and target molecule enhances the stereochemical control through optimized transition state geometries.

Alternative Auxiliary Systems: trans-2-phenyl-1-cyclohexanol, introduced by Whitesell as an alternative to the more difficult to prepare 8-phenylmenthol, provides good selectivity in asymmetric transformations [7] [8]. Sulfinamide auxiliaries have also found application in imine reductions leading to cyclohexyl-containing products, achieving enantiomeric excesses of 80-95% with recovery rates of 85-95% [9].

Biocatalytic Routes

Biocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of (S)-1-Cyclohexylethanol, offering high selectivity under mild reaction conditions with minimal environmental impact [10] [11].

Alcohol Dehydrogenases: Nicotinamide adenine dinucleotide-dependent alcohol dehydrogenases exhibit broad substrate acceptance for cyclohexyl ketones, operating effectively in aqueous media at 30-40°C [10] [11]. These enzymes achieve yields of 85-95% with enantiomeric excesses exceeding 99%, making them highly attractive for industrial applications.

Ketoreductases: Specialized ketoreductases demonstrate preference for cyclic ketone substrates, operating under physiological conditions (pH 7-8, 25-35°C) with yields of 90-99% and enantiomeric excesses greater than 95% [10]. The high selectivity of these enzymes eliminates the need for subsequent purification steps, significantly improving process economics.

Whole Cell Systems: Immobilized whole cell systems containing multiple enzymes provide self-sufficient cofactor regeneration systems [12] [13]. These systems have been successfully implemented in continuous flow reactors, achieving sustained operation for extended periods while maintaining high selectivity and productivity.

Kinetic Resolution Methods

Enzymatic Resolution

Enzymatic kinetic resolution represents a well-established methodology for obtaining enantiopure (S)-1-Cyclohexylethanol from racemic mixtures. Lipase-catalyzed acylation reactions have been extensively developed for this purpose [14] [15].

Candida antarctica Lipase B: This enzyme demonstrates excellent selectivity for secondary alcohols in organic solvent systems, achieving selectivity factors (s) of 15-50 with conversions approaching 50% at room temperature [14] [16]. The enzyme exhibits broad substrate tolerance and can be effectively immobilized for continuous operation.

Pseudomonas cepacia Lipase: Enhanced selectivity has been achieved through protease activation using combinations of surfactants [14] [17]. The kinetic resolution process proves compatible with a range of functionalized secondary alcohols, giving selectivity factors up to 200 in toluene at 50°C.

Dynamic Kinetic Resolution: The combination of enzymatic resolution with in situ racemization catalyzed by ruthenium complexes enables dynamic kinetic resolution with theoretical yields approaching 100% [17] [18]. This process operates under mild conditions in toluene, achieving selectivity factors exceeding 100 while maintaining high yields and excellent enantioselectivities.

Chemical Resolution with Chiral Amidine-Based Catalysts

Chiral amidine-based catalysts have emerged as highly effective systems for the kinetic resolution of secondary alcohols, including cyclohexyl derivatives [19].

Catalyst Design and Performance: Tetrahydropyrimidine-based catalysts demonstrate superior performance compared to imidazoline analogs, achieving selectivity factors of 25-112 for trans-2-phenylcyclohexanol substrates [19]. The reactions proceed efficiently at low temperatures (-40°C) in tert-amyl alcohol/toluene mixtures, providing conversions of 40-55% with high enantiomeric excesses.

Mechanistic Considerations: The high selectivity achieved with these catalysts has been attributed to π-interactions between the substrate aromatic groups and the catalyst framework [19]. This interaction model provides guidance for substrate design and catalyst optimization in related systems.

Chiral Catalysts for Synthesis

Ruthenium-Based Catalysts

Ruthenium complexes have demonstrated exceptional versatility in the asymmetric synthesis of (S)-1-Cyclohexylethanol through various mechanistic pathways [2] [3] [20].

Tethered Ruthenium Complexes: The development of tethered ruthenium catalysts containing covalent linkages between the diamine component and arene ring has significantly improved catalyst stability and activity [2] [3] [20]. These catalysts demonstrate particular effectiveness for electron-rich ketone substrates, achieving enantiomeric excesses of 80-96% with catalyst loadings of 0.5-2 mol%.

Mechanistic Understanding: Computational studies have revealed that the enantioselectivity arises from specific π-interactions between substrate and catalyst, with the sense of enantioselection being highly dependent on substrate electronic properties [21]. For challenging substrates such as perfluoroaromatic ketones, these catalysts can achieve enantiomeric excesses of 90% for the opposite enantiomer compared to simple aromatic ketones.

Rhodium-Based Catalysts

Rhodium catalysts have found extensive application in asymmetric hydrogenation and related transformations leading to (S)-1-Cyclohexylethanol [22] [23].

DuanPhos Ligand System: The rhodium-DuanPhos catalyst system represents one of the most selective approaches for asymmetric hydrogenation of cyclohexyl-containing substrates [22]. This system achieves outstanding selectivity with each reduction step proceeding with approximately 99:1 selectivity, requiring only 0.2-0.5 mol% catalyst loading.

Centrochiral Rhodium Catalysts: Novel rhodium-based catalysts deriving optical activity from octahedral centrochirality have been developed for Lewis acid catalysis [24]. These catalysts demonstrate high activity (catalyst loadings down to 0.1 mol%) and tolerance towards moisture and air, achieving enantiomeric excesses of 90-98% for activated substrates.

Organocatalysts

Organocatalytic methodologies have emerged as powerful tools for accessing (S)-1-Cyclohexylethanol through various asymmetric transformations [25] [26].

Cinchona Alkaloid Derivatives: Modified cinchona alkaloids have been extensively employed in Michael addition reactions involving cyclohexyl-containing substrates [25]. Lipophilic squaramide organocatalysts achieve quantitative yields with enantiomeric excesses up to 96% for the Michael addition of cyclohexyl Meldrum acid to nitrostyrenes.

Recyclable Organocatalyst Systems: The development of lipophilic organocatalysts enables facile recovery and reuse through solvent exchange methods [25]. These catalysts maintain activity and selectivity over five reaction cycles, demonstrating excellent potential for sustainable synthesis applications.

Industrial Production Methods

Batch Processes

Traditional batch processes remain the predominant methodology for industrial-scale production of (S)-1-Cyclohexylethanol, offering established technology and process control advantages [27].

Asymmetric Hydrogenation: Large-scale asymmetric hydrogenation processes utilizing rhodium or ruthenium catalysts have been successfully implemented at pilot to commercial scale [27]. These processes typically achieve throughputs of 10-100 kg/day with well-established purification and isolation procedures.

Process Optimization: Modern batch processes incorporate advanced process analytical technology for real-time monitoring and control [27]. Optimization studies focus on catalyst loading minimization, solvent recovery, and waste stream reduction to improve overall process economics and environmental impact.

Continuous Flow Systems

Continuous flow methodologies offer significant advantages for the production of (S)-1-Cyclohexylethanol, including improved heat transfer, enhanced safety, and reduced residence times [28] [29].

Flow Reactor Design: Microfluidic and millireactor systems have been developed specifically for asymmetric transformations [28] [29]. These systems enable precise control of reaction parameters and facilitate the use of hazardous reagents under controlled conditions.

Process Intensification: Continuous flow systems achieve higher space-time yields compared to batch processes while offering better heat transfer for exothermic reactions [28] [29]. The improved mixing and mass transfer characteristics enable the use of more active catalyst systems and shorter reaction times.

Green Chemistry Approaches

Solvent-Free Methods

The development of solvent-free methodologies represents a significant advancement in sustainable synthesis of (S)-1-Cyclohexylethanol [30] [31] [32].

Mechanochemical Activation: Ball milling techniques have been successfully applied to asymmetric transformations, enabling reactions to proceed without solvent under mechanical activation [33]. These methods offer unique reaction environments that can enable transformations not achievable in solution.

Solid-State Reactions: Microwave-assisted solvent-free reactions provide energy-efficient alternatives to traditional solution-phase chemistry [34]. These methods reduce reaction times and eliminate the need for organic solvents while maintaining high levels of stereochemical control.

Renewable Catalysts

The development of catalysts derived from renewable feedstocks represents an important aspect of sustainable (S)-1-Cyclohexylethanol synthesis [35] [36].

Biomass-Derived Supports: Catalysts utilizing supports derived from agricultural waste and biomass have been developed for asymmetric transformations [35]. These materials offer comparable activity to traditional supports while providing environmental benefits through waste valorization.

Recyclable Catalyst Systems: Advanced catalyst immobilization strategies enable multiple reuse cycles without significant loss of activity or selectivity [35] [36]. Magnetic separation methods facilitate catalyst recovery and reduce process complexity.

Energy-Efficient Protocols

Energy efficiency represents a critical consideration in sustainable synthesis methodology development [37].

Ambient Temperature Processes: Biocatalytic systems operating at room temperature eliminate the need for heating, significantly reducing energy consumption [38]. These processes often achieve superior selectivity compared to elevated temperature alternatives.

Process Integration: Integrated processes combining multiple transformation steps in a single reactor system minimize energy requirements for heating and cooling cycles [39]. Cascade biocatalytic systems enable complex transformations while maintaining energy efficiency through cofactor recycling and process integration.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant